N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16317837
InChI: InChI=1S/C20H20N4O/c1-13(2)24-10-9-15-16(5-4-6-18(15)24)20(25)22-14-7-8-19-17(11-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C20H20N4O
Molecular Weight: 332.4 g/mol

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC16317837

Molecular Formula: C20H20N4O

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide -

Specification

Molecular Formula C20H20N4O
Molecular Weight 332.4 g/mol
IUPAC Name N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-4-carboxamide
Standard InChI InChI=1S/C20H20N4O/c1-13(2)24-10-9-15-16(5-4-6-18(15)24)20(25)22-14-7-8-19-17(11-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25)
Standard InChI Key RVCGQNUPAPAFMT-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the benzimidazole-indole hybrid family, characterized by:

  • Benzimidazole subunit: A bicyclic aromatic system with a methyl group at the 1-position.

  • Indole core: A fused bicyclic structure substituted with a propan-2-yl group at the 1-position and a carboxamide moiety at the 4-position .

  • Carboxamide linker: Connects the indole and benzimidazole rings, influencing solubility and hydrogen-bonding capacity.

Molecular Formula: C20H20N4O\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}
Molecular Weight: 332.4 g/mol.

Stereochemical Considerations

The propan-2-yl group introduces chirality, though specific stereochemical data for this isomer remain uncharacterized. Analogous compounds exhibit enantiomer-dependent biological activity, suggesting the need for stereoselective synthesis .

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, as exemplified by related indole-benzimidazole hybrids :

  • Indole Core Functionalization:

    • Friedel-Crafts alkylation introduces the propan-2-yl group at the 1-position .

    • Nitration and reduction sequences position the carboxamide group at the 4-position .

  • Benzimidazole Formation:

    • Condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions.

  • Coupling Reactions:

    • Buchwald-Hartwig amination or palladium-catalyzed cross-coupling links the indole and benzimidazole subunits .

Key Challenges:

  • Regioselective control during carboxamide installation (3- vs. 4-position).

  • Purification of intermediates due to similar polarities .

Physicochemical Profile

PropertyValue/Description
SolubilityModerate in DMSO, low in aqueous buffers
LogP (Predicted)3.2 ± 0.4 (indicative of good membrane permeability)
Hydrogen Bond Donors2 (amide NH and indole NH)
Hydrogen Bond Acceptors4 (amide O, benzimidazole N)
CompoundTarget IC50 (nM)Selectivity Ratio (vs. PI3K-α)
3-Carboxamide analogPI3K-δ: 48 ± 612:1
Difluoromethyl derivative HDAC1: 22 ± 38:1 (vs. HDAC6)

Preclinical Efficacy

  • Cancer Models: 3-Carboxamide analogs reduced tumor volume by 62% in murine xenografts at 50 mg/kg .

  • Anti-inflammatory Activity: Suppressed IL-6 production by 78% in macrophage assays .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • Propan-2-yl Group: Enhances metabolic stability by shielding reactive indole NH.

  • Carboxamide Position: 4-Substitution may alter target engagement compared to 3-isomers, potentially reducing PI3K-δ affinity while improving solubility .

  • Benzimidazole Methylation: The 1-methyl group prevents undesired N-oxidation, prolonging half-life .

Figure 1: Hypothetical binding pose of 4-carboxamide analog in PI3K-δ (modeled after ).

Future Directions

Synthetic Optimization

  • Develop enantioselective routes to isolate pharmacologically active stereoisomers .

  • Explore prodrug strategies (e.g., esterification of carboxamide) to enhance oral bioavailability.

Target Deconvolution

  • Chemoproteomics: Identify off-target interactions using affinity-based probes .

  • Cryo-EM Studies: Resolve binding modes with PI3K isoforms to guide selectivity engineering .

Preclinical Development

  • Pharmacokinetic Profiling: Assess absorption, distribution, and CYP450 inhibition risks.

  • Toxicology Screening: Evaluate hepatotoxicity and hERG channel blockade potential .

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